molecular formula C9H6N2 B1581026 4-(Cyanomethyl)benzonitrile CAS No. 876-31-3

4-(Cyanomethyl)benzonitrile

Cat. No.: B1581026
CAS No.: 876-31-3
M. Wt: 142.16 g/mol
InChI Key: QILKKAFYAFEWGU-UHFFFAOYSA-N
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Description

4-(Cyanomethyl)benzonitrile is an organic compound with the molecular formula C₉H₆N₂ . It is a derivative of benzonitrile, characterized by the presence of a cyano group attached to the phenyl ring and an acetonitrile group. This compound is known for its applications in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Cyanomethyl)benzonitrile can be synthesized through various methods. One common approach involves the reaction of 4-cyanobenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethylformamide. The reaction typically occurs under reflux conditions .

Industrial Production Methods: In industrial settings, the production of 4-cyanophenylacetonitrile often involves the catalytic reaction of 4-cyanobenzyl chloride with sodium cyanide. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions: 4-(Cyanomethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Cyanomethyl)benzonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

    Benzonitrile: Similar structure but lacks the acetonitrile group.

    4-Cyanobenzyl chloride: Contains a chloro group instead of the acetonitrile group.

    4-Cyanobenzylamine: The nitrile group is reduced to an amine.

Uniqueness: 4-(Cyanomethyl)benzonitrile is unique due to the presence of both the nitrile and acetonitrile groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the preparation of complex organic molecules .

Properties

IUPAC Name

4-(cyanomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILKKAFYAFEWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236503
Record name Benzeneacetonitrile, 4-cyano-
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Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

876-31-3
Record name 4-Cyanophenylacetonitrile
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Record name 4-Cyanophenylacetonitrile
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Record name 4-Cyanophenylacetonitrile
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Record name Benzeneacetonitrile, 4-cyano-
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Record name 4-Cyanophenylacetonitrile
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Record name 4-Cyanophenylacetonitrile
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Synthesis routes and methods

Procedure details

4-bromomethylbenzonitrile (white crystal), 2.0 g (yield: 51.0%), were obtained according to the same method as that of synthesis of 4-iodophenylacetonitrile of Example 5 except that 2.34 g (20 mmole) of p-tolunitrile (purchased from Tokyo Kasei) were used. Subsequently, 438 mg (yield: 34.2%) of light yellow crystals of 4-cyanophenylacetonitrile were obtained according to the same method as that of synthesis of 4-iodophenylacetonitrile of Example 5 except that 1.76 g (9.0 mmole) of the above 4-bromomethylbenzonitrile were used and that purification was performed according to silica gel column chromatography and recrystallization.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the solvent influence the coordination of 4-Cyanophenylacetonitrile to Silver(I) ions?

A1: The research paper "Influence of the solvent on the mode of coordination of 4-cyanophenylacetonitrile to silver(I) ion" [] delves into how different solvents impact the way 4-Cyanophenylacetonitrile interacts with Silver(I) ions. This interaction is particularly interesting as it can significantly influence the reactivity and potential applications of the compound in various chemical processes. Unfortunately, the abstract provided does not delve into the specifics of these findings. Further investigation into the full text of the research paper would be required to elaborate on the specific solvent effects and their implications.

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